molecular formula C19H17ClN4 B11213823 5-(4-Chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11213823
M. Wt: 336.8 g/mol
InChI Key: NSUXFCGVXBSCFF-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: , also known by its chemical formula C25H23ClN4OS , is a heterocyclic compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

One-Pot Synthesis: An efficient and straightforward methodology for the preparation of this compound involves a one-pot, catalyst-free procedure at room temperature. The reaction starts with dibenzoylacetylene and leads to excellent yields of the functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine derivatives .

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions.

    Reduction: Exhibits reduction reactions.

    Substitution: Participates in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4).

    Substitution: Various nucleophiles (e.g., amines, thiols).

Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed studies are needed to identify the exact products.

Scientific Research Applications

This compound finds applications across several scientific domains:

    Chemistry: As a building block for designing novel heterocyclic compounds.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential drug candidates due to their unique structure.

    Industry: Used in the synthesis of other complex molecules.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related heterocyclic compounds like triazoles and pyrimidines. Its fused triazolo-pyrimidine structure sets it apart, making it a promising candidate for further exploration.

Remember that this compound’s properties and applications continue to be investigated, and future discoveries may reveal even more exciting aspects

Properties

Molecular Formula

C19H17ClN4

Molecular Weight

336.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H17ClN4/c1-12-3-8-16(13(2)9-12)18-10-17(14-4-6-15(20)7-5-14)23-19-21-11-22-24(18)19/h3-11,18H,1-2H3,(H,21,22,23)

InChI Key

NSUXFCGVXBSCFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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